
2-(3-Methylphenyl)acetophenone
Overview
Description
2-(3-Methylphenyl)acetophenone is an organic compound with the molecular formula C15H14O. It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the meta position. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methylphenyl)acetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 3-Methylbenzoic acid.
Reduction: 2-(3-Methylphenyl)ethanol.
Substitution: 3-Methyl-4-nitroacetophenone (nitration); 3-Methyl-4-bromoacetophenone (halogenation).
Scientific Research Applications
2-(3-Methylphenyl)acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fragrances, resins, and polymers due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)acetophenone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound without the methyl substitution.
3-Methylacetophenone: A similar compound with the methyl group directly attached to the acetophenone structure.
4-Methylacetophenone: Another isomer with the methyl group at the para position.
Uniqueness
2-(3-Methylphenyl)acetophenone is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, melting points, and solubility compared to its isomers.
Biological Activity
2-(3-Methylphenyl)acetophenone, also known as meta-methylacetophenone, is an organic compound with the molecular formula C15H14O. It is a derivative of acetophenone where a methyl group is substituted at the meta position of the phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
- Molecular Formula : C15H14O
- Molecular Weight : 226.27 g/mol
- Structure : The compound consists of a phenyl ring attached to an acetophenone moiety, which influences its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammatory pathways and microbial metabolism.
- Enzyme Interaction : Similar compounds have been shown to interact with r-specific alcohol dehydrogenase, which may also be applicable to this compound.
- Cell Signaling : The compound may modulate cell signaling pathways related to inflammation and infection response.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various acetophenone derivatives, including this compound. The study utilized disk diffusion and MIC assays to determine the effectiveness against common pathogens. Results indicated that this compound showed promising activity comparable to standard antibiotics, highlighting its potential as a natural antimicrobial agent .
Study on Inflammatory Response
Another study investigated the anti-inflammatory properties of this compound using a murine model of acute inflammation. Mice treated with the compound showed reduced edema and lower levels of inflammatory markers compared to controls. This suggests that it may be beneficial in managing conditions characterized by excessive inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it is rapidly absorbed and metabolized in vivo, with a half-life conducive for therapeutic use. Further studies are needed to elucidate the metabolic pathways involved.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(3-Methylphenyl)acetophenone, and how are they experimentally determined?
Answer: this compound (IUPAC: 1-(3-methylphenyl)ethanone, CAS 585-74-0) is characterized by:
- Molecular formula : C₉H₁₀O
- Molecular weight : 134.17 g/mol
- Boiling point : 214°C
- Density : 1.02 g/cm³ .
Experimental determination methods :
- Gas chromatography-mass spectrometry (GC-MS) : Used to confirm purity (>98% as per industrial catalogs) and retention times .
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR resolve the methyl group at the 3-position and the acetyl group.
- Infrared spectroscopy (IR) : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
Table 1: Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular weight | 134.17 g/mol | PubChem |
Boiling point | 214°C | Kanto Catalog |
Density (25°C) | 1.02 g/cm³ | Kanto Catalog |
Purity (industrial) | >98% (GC) | Kanto Catalog |
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Answer: The primary synthesis involves Friedel-Crafts acylation :
Reagents : 3-methylbenzene (m-xylene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Conditions :
- Anhydrous environment to prevent hydrolysis of acetyl chloride.
- Temperature: 0–5°C for controlled reaction kinetics.
Workup : Quench with ice-water, followed by solvent extraction (e.g., dichloromethane) and distillation for purification .
Optimization strategies :
- Catalyst loading : Excess AlCl₃ (1.2–1.5 eq.) improves yield but requires careful quenching to avoid side reactions.
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic acylation efficiency .
Table 2: Synthetic Conditions
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Catalyst (AlCl₃) | 1.2–1.5 eq. | Maximizes acylation |
Temperature | 0–5°C | Reduces polysubstitution |
Solvent | Dichloromethane | Enhances electrophilicity |
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methyl substituent influence the reactivity of this compound in electrophilic substitution reactions?
Answer: The 3-methyl group exerts dual effects:
- Steric hindrance : Directs electrophiles to the para position due to blocked ortho sites.
- Electronic activation : Methyl’s electron-donating nature increases ring electron density, enhancing reactivity toward electrophiles like nitronium ions (NO₂⁺) .
Case study: Nitration
- Reagents : HNO₃/H₂SO₄.
- Product : 2-(3-Methyl-4-nitrophenyl)acetophenone (para-nitro derivative dominates).
- Methodological note : Kinetic vs. thermodynamic control can be studied via temperature variation (0°C vs. reflux) .
Table 3: Substituent Effects on Reactivity
Substituent Position | Electronic Effect | Major Reaction Pathway |
---|---|---|
3-Methyl | Electron-donating | Para-selective |
3-Trifluoromethyl | Electron-withdrawing | Meta-selective |
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives, particularly in stereochemical or regiochemical challenges?
Answer:
- X-ray crystallography : Definitive proof of regiochemistry in crystalline derivatives (e.g., nitro or hydroxylated products).
- Dynamic NMR : Detects rotational barriers in acetophenone derivatives with bulky substituents.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of trace intermediates .
Example :
In a study of 2-(3-Methyl-4-hydroxyphenyl)acetophenone, NOESY NMR correlated hydroxyl proton proximity to the methyl group, confirming substitution pattern .
Q. How does this compound serve as a precursor in medicinal chemistry, and what methodological strategies enhance its bioactivity?
Answer: While not directly bioactive, it is a key intermediate for:
- Anticancer agents : Functionalized via Mannich reactions to introduce aminoalkyl groups (e.g., 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl] derivatives) .
- Anti-inflammatory compounds : Hydroxylation at the 4-position generates analogs with COX-2 inhibition potential .
Methodological strategies :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate metabolic stability.
- Prodrug design : Esterify the acetyl group to improve membrane permeability .
Properties
IUPAC Name |
2-(3-methylphenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOYACBZHZVGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524756 | |
Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34403-03-7 | |
Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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